delta(2-89)-tissue plasminogen activator
Description
Delta(2-89)-tissue plasminogen activator (delta(2-89)-tPA) is a truncated variant of wild-type tPA, characterized by the deletion of the first 89 amino acids at the NH2-terminus. This modification removes the finger domain and part of the growth factor domain, which are critical for fibrin binding and cellular receptor interactions . The deletion aims to alter pharmacokinetic properties, such as plasma half-life and fibrinolytic activity, while retaining catalytic function. Preclinical studies in mice demonstrated that delta(2-89)-tPA exhibits a prolonged plasma half-life (15 minutes for lambda 1 phase; 180 minutes for lambda 2 phase) compared to recombinant tPA (rtPA), with fibrinolytic activity detectable up to 30 minutes post-administration versus 5 minutes for rtPA .
Properties
CAS No. |
105913-11-9 |
|---|---|
Molecular Formula |
C14H4Cl3F25Si |
Synonyms |
delta(2-89)-tissue plasminogen activator |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic and Functional Differences
Key Findings :
- Extended Half-Life : Delta(2-89)-tPA’s prolonged circulation time is attributed to reduced hepatic clearance and complexation with plasma proteins, a mechanism distinct from glycosylation-modified variants like TNK-tPA .
- However, its residual kringle 2 domain may retain partial fibrin affinity, unlike non-fibrin-specific agents like streptokinase .
- Activity Retention: Despite structural truncation, delta(2-89)-tPA retains plasminogen activation capacity, as shown by zymography in mice .
Comparison with Other Engineered Variants
- T103N/N117Q/KHRR 296-299AAAA tPA: This variant exhibits a 10-fold slower plasma clearance than wild-type tPA due to reduced plasminogen activator inhibitor-1 (PAI-1) binding and enhanced fibrinolytic potency in rabbits . Delta(2-89)-tPA lacks these specific mutations but shares a prolonged half-life through structural truncation.
- Deglycosylated tPA: Removal of carbohydrate moieties increases plasma half-life by minimizing hepatic uptake, similar to delta(2-89)-tPA’s mechanism .
- Reteplase : Like delta(2-89)-tPA, reteplase lacks the finger and growth factor domains but retains kringle 2 and protease domains. Both show reduced fibrin specificity but longer half-lives than wild-type tPA .
Clinical Implications and Limitations
- Advantages : Delta(2-89)-tPA’s extended activity window could reduce infusion frequency in thrombolytic regimens. Its retained enzymatic activity contrasts with earlier truncation variants (e.g., reteplase), which require bolus dosing due to rapid activity loss .
- Risks: Reduced fibrin specificity may increase systemic plasminogen activation, raising bleeding risks—a concern shared with non-fibrin-specific agents like urokinase .
- Research Gaps: No clinical trials have evaluated delta(2-89)-tPA in humans, unlike TNK-tPA or reteplase, which are FDA-approved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
